molecular formula C10H15N3 B113306 4-Amino-1-(3-pyridyl)piperidine CAS No. 933760-08-8

4-Amino-1-(3-pyridyl)piperidine

Cat. No.: B113306
CAS No.: 933760-08-8
M. Wt: 177.25 g/mol
InChI Key: WKBBDVPPRJLZJN-UHFFFAOYSA-N
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Description

4-Amino-1-(3-pyridyl)piperidine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the amino group and the pyridyl group makes it a versatile building block for the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

4-Amino-1-(3-pyridyl)piperidine is a compound that has been found to interact with several targets. Pyridine-containing compounds, such as this compound, have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . They have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment .

Mode of Action

It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

It has been suggested that pyridine-containing compounds can affect various pathways, including those involved in cancer pathogenesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

It has been suggested that pyridine-containing compounds can have various biological effects, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer effects .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by other environmental factors, such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-pyridyl)piperidine can be achieved through several synthetic strategies. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridylacetonitrile with piperidine in the presence of a base can yield the desired compound. Another approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-pyridyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.

Scientific Research Applications

4-Amino-1-(3-pyridyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    4-Aminopiperidine: A piperidine derivative with an amino group at the fourth position.

Uniqueness

4-Amino-1-(3-pyridyl)piperidine is unique due to the presence of both the pyridyl and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for the synthesis of diverse pharmacologically active molecules .

Properties

IUPAC Name

1-pyridin-3-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBDVPPRJLZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640729
Record name 1-(Pyridin-3-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933760-08-8
Record name 1-(Pyridin-3-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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